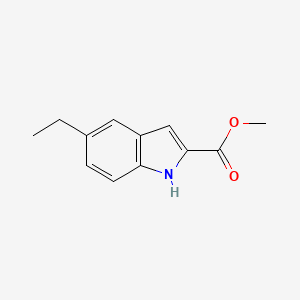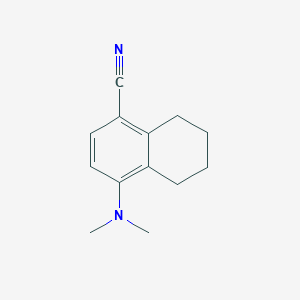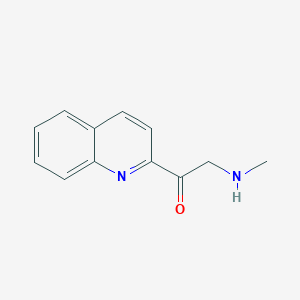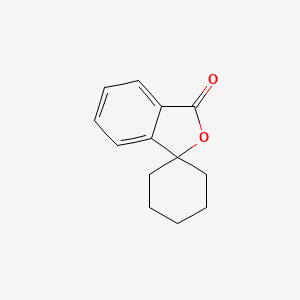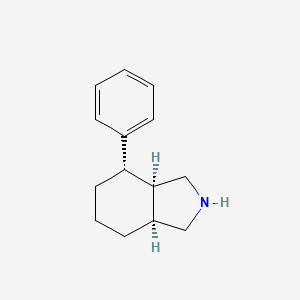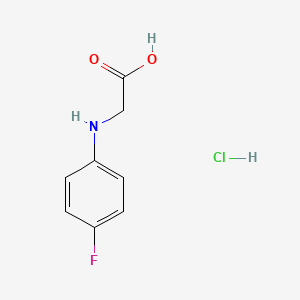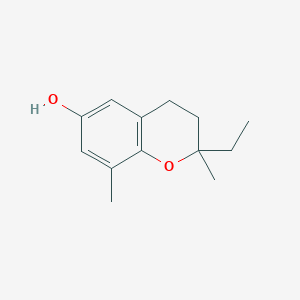
2-Ethyl-2,8-dimethylchroman-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2,8-dimethylchroman-6-ol is a chemical compound belonging to the chroman family, which is characterized by a benzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,8-dimethylchroman-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethylchroman-6-ol with ethyl bromide in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2,8-dimethylchroman-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise in biological assays for its antioxidant properties.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Ethyl-2,8-dimethylchroman-6-ol involves its interaction with molecular targets such as enzymes and receptors. It can modulate oxidative stress pathways by scavenging free radicals and inhibiting lipid peroxidation. These actions contribute to its antioxidant and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylchroman-6-ol
- 2-Ethylchroman-6-ol
- 2,8-Dimethylchroman-6-ol
Uniqueness
2-Ethyl-2,8-dimethylchroman-6-ol is unique due to the presence of both ethyl and dimethyl groups, which enhance its lipophilicity and biological activity compared to other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-ethyl-2,8-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O2/c1-4-13(3)6-5-10-8-11(14)7-9(2)12(10)15-13/h7-8,14H,4-6H2,1-3H3 |
InChI-Schlüssel |
NEHBQWFSSKPUOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC2=C(O1)C(=CC(=C2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


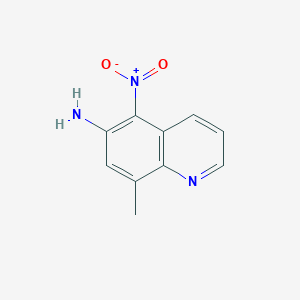
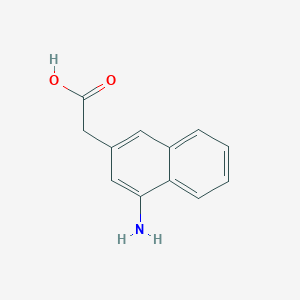
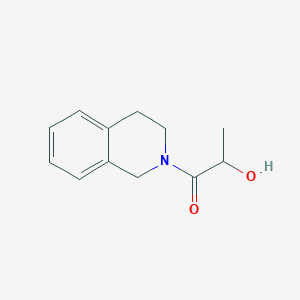
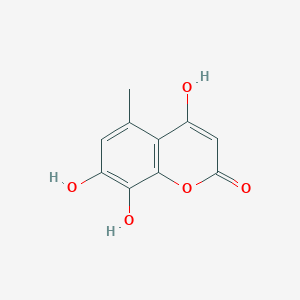
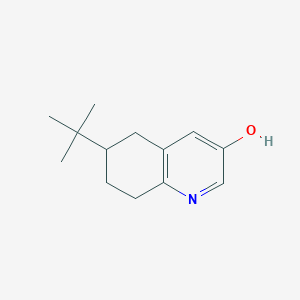
![(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B15069357.png)

![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
